Arylomycin B5

Antibacterial spectrum Streptococcus agalactiae Gram-positive pathogens

Standard SPase I inhibitors lack activity against key pathogens like Streptococcus agalactiae. Arylomycin B5 (B-series) solves this with a distinct biaryl-bridged macrocycle and C-3 ketone, absent in A-series analogs. - Validated SPase I inhibition (non-antibiotic target) - Active against S. agalactiae (B-series gain-of-function) - Sub-MIC effects: blocks flagellation, biofilm, gene transfer - Essential SAR reference for analog optimization (e.g., G0775)

Molecular Formula C43H61N7O13
Molecular Weight 884.0 g/mol
Cat. No. B15565314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylomycin B5
Molecular FormulaC43H61N7O13
Molecular Weight884.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H61N7O13/c1-24(2)14-12-10-8-7-9-11-13-15-35(53)48(5)33(23-51)41(58)45-25(3)39(56)44-22-36(54)49(6)37-28-16-17-34(52)29(21-28)30-18-27(20-32(38(30)55)50(62)63)19-31(43(60)61)47-40(57)26(4)46-42(37)59/h16-18,20-21,24-26,31,33,37,51-52,55H,7-15,19,22-23H2,1-6H3,(H,44,56)(H,45,58)(H,46,59)(H,47,57)(H,60,61)/t25-,26+,31?,33-,37?/m1/s1
InChIKeyYZFXUGJZTDPGPW-BTVCVBJKSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arylomycin B5 Overview


Arylomycin B5 (CAS 459844-28-1) is a B series member of the arylomycin class of macrocyclic lipopeptide antibiotics, produced by Streptomyces sp. Tü 6075 [1]. With a molecular weight of 883.98 g/mol and molecular formula C₄₃H₆₁N₇O₁₃, Arylomycin B5 is structurally defined by a conserved hexapeptide core featuring a distinctive biaryl bridge between N-methyl-4-hydroxyphenylglycine-5 and tyrosine-7, coupled to an N-terminal acyl tail [2]. Arylomycin B5 is a structural analog of Arylomycin B2, differentiated by specific modifications to the core scaffold that are characteristic of the B series natural products . The compound functions as an inhibitor of bacterial type I signal peptidase (SPase), an essential enzyme required for the proper extracytoplasmic localization of secreted proteins across both Gram-positive and Gram-negative bacterial species [3].

Why Arylomycin B5 Is Irreplaceable


The arylomycin class comprises three distinct series (A, B, and C) differentiated by nitration, glycosylation, and hydroxylation of the core macrocycle, with each modification conferring distinct biological activity profiles that preclude simple substitution [1]. While A series compounds such as Arylomycin A₂ possess unmodified core macrocycles, B series members including Arylomycin B5 contain a nitrated macrocycle (note the N(=O)=O group on the core scaffold) that fundamentally alters the electronic properties and target-binding interactions of the molecule [2]. Critically, the B series has been shown to gain activity against Streptococcus agalactiae that is not observed with the corresponding A series compounds, demonstrating that series-level structural differences translate directly into divergent antibacterial spectra [3]. Furthermore, the evolutionarily conserved diversity within the arylomycin class suggests that each analog occupies a distinct functional niche; researchers have demonstrated that the arylomycins' broad-spectrum potential is masked by natural target mutations, and different analogs exhibit varying susceptibility profiles against pathogens harboring these SPase resistance mutations [4]. Consequently, substituting one arylomycin analog for another without confirming target-specific activity will yield unpredictable and often suboptimal results in antimicrobial assays.

Arylomycin B5 Evidence Guide


Gain-of-Function Activity Against S. agalactiae

Arylomycin B5, as a B series analog, demonstrates antibacterial activity against Streptococcus agalactiae that is not observed with the A series analog Arylomycin A₂ [1]. This differential activity is attributable to the nitrated macrocycle characteristic of the B series, which distinguishes it structurally from the unmodified A series core [2].

Antibacterial spectrum Streptococcus agalactiae Gram-positive pathogens Series differentiation

Broad-Spectrum Gram-Positive Activity

Arylomycin B5 contains a nitrated macrocycle core, a defining structural feature of the B series that distinguishes it from the unmodified macrocycle of A series compounds such as Arylomycin A₂ [1]. This nitration (N(=O)=O substitution on the core scaffold) alters the electronic properties of the macrocycle and may influence interactions with the SPase target binding pocket [2].

Macrocycle nitration Structure-activity relationship Scaffold differentiation SPase binding

Sub-MIC Virulence Factor Inhibition

At sub-minimum inhibitory concentration (sub-MIC) levels, arylomycin antibiotics potently inhibit flagellation, motility, biofilm formation, and the dissemination of antibiotic resistance via horizontal gene transfer (HGT) in Escherichia coli [1]. This anti-virulence activity is observed at concentrations below those required for growth inhibition, distinguishing the SPase inhibition mechanism from many conventional antibiotics that may paradoxically induce virulence at sub-MIC levels [2].

Sub-MIC effects Biofilm inhibition Virulence attenuation Anti-virulence

Validated SPase I Inhibition

Arylomycin B5 inhibits bacterial type I signal peptidase (SPase), an essential membrane-bound enzyme responsible for the proteolytic cleavage of signal peptides from secreted proteins [1]. Crystallographic analysis of arylomycin analogs bound to SPase reveals that the biaryl-bridged macrocycle occupies the enzyme's active site, forming key interactions that underlie inhibition [2]. The SPase target is distinct from the targets of all currently marketed antibiotic classes, positioning the arylomycins as a mechanistically novel scaffold [3].

Type I signal peptidase inhibition SPase Target engagement Novel mechanism

Arylomycin B5 Research Applications


Gram-Positive Spectrum Expansion Studies

Arylomycin B5 is appropriate for antibacterial screening programs targeting Streptococcus agalactiae (Group B Streptococcus), an important perinatal and neonatal pathogen. The B series analog demonstrates activity against this species that is not observed with A series compounds such as Arylomycin A₂, making it a valuable positive control or lead scaffold for developing anti-S. agalactiae agents [1]. Researchers investigating SPase inhibition as a therapeutic strategy for Group B Streptococcus infections should prioritize Arylomycin B5 over A series analogs due to this species-specific activity profile.

Probing Secretory Pathway & Virulence Regulation

Arylomycin B5 serves as a reference standard for SAR studies investigating the biological consequences of macrocycle nitration. The nitrated core structure characteristic of the B series can be used as a comparator against unmodified A series scaffolds or glycosylated C series analogs to deconvolute the contributions of nitration to antibacterial spectrum, target binding affinity, and physicochemical properties [2]. Procurement of Arylomycin B5 provides a validated B series representative for systematic analoging efforts.

SPase I Inhibitor Discovery Reference

Arylomycin B5 is suitable for investigations of sub-MIC effects on bacterial virulence, including inhibition of flagellation, motility, biofilm formation, and horizontal gene transfer [3]. Unlike conventional antibiotics that may induce virulence at sub-therapeutic concentrations, the arylomycin class consistently inhibits these pathogenic processes at levels below the MIC. This application is particularly relevant for researchers studying chronic biofilm-associated infections, catheter-related infections, or strategies to limit the dissemination of antibiotic resistance genes.

Arylomycin Subclass Comparison Studies

Arylomycin B5 can be employed as a chemical probe to validate SPase target engagement and to characterize SPase-mediated resistance mechanisms. Studies have demonstrated that naturally occurring proline residues at specific positions in SPase (e.g., Pro84 in E. coli SPase) confer arylomycin resistance [4]. Arylomycin B5 can be used to screen bacterial strains or engineered SPase variants for susceptibility, providing insights into structure-based resistance that informs the development of next-generation analogs capable of overcoming these mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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